REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:13]=[CH:12][C:9]([CH:10]=O)=[CH:8][CH:7]=1.[CH3:14][C:15]([C:17]([CH3:20])([CH3:19])[CH3:18])=[O:16]>C(O)C.O.[OH-].[Na+]>[CH3:18][C:17]([CH3:20])([CH3:19])[C:15](=[O:16])[CH:14]=[CH:10][C:9]1[CH:12]=[CH:13][C:6]([CH:2]2[O:3][CH2:4][CH2:5][O:1]2)=[CH:7][CH:8]=1 |f:4.5|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
56.1 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C(C)(C)C
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
56 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
solid
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture is subsequently stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added at room temperature
|
Type
|
STIRRING
|
Details
|
the mixture is subsequently stirred for 2 days
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
Thereafter, the precipitate is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with 200 ml of ethanol/water (1:1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water, dried
|
Type
|
CUSTOM
|
Details
|
recrystallized twice from ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C=CC1=CC=C(C=C1)C1OCCO1)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.5 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |